molecular formula C11H9BrN2O2S2 B6501194 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide CAS No. 888413-29-4

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide

Cat. No.: B6501194
CAS No.: 888413-29-4
M. Wt: 345.2 g/mol
InChI Key: AJGCNJYNGYTKDC-UHFFFAOYSA-N
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Description

2-(5-Bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is a synthetic compound featuring a bithiophene scaffold, which is of significant interest in medicinal chemistry and drug discovery. Thiophene-based derivatives are recognized for their versatile pharmacological properties, largely due to the electron-rich, planar nature of the thiophene ring, which enhances receptor binding and allows for strategic functionalization to improve potency and selectivity . Research Applications and Value This compound is primarily investigated as a key intermediate or a novel chemical entity in the development of therapeutic agents. Its structural features are similar to those explored in several cutting-edge research areas: - Anticancer Research: Thiophene-carboxamide derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism of action for related compounds involves inducing apoptosis (programmed cell death) through caspase-3/7 activation and causing mitochondrial depolarization, while showing selectivity by sparing normal cell lines . - Antiviral Research: Structurally similar thiophene compounds have been identified as potent viral entry inhibitors, particularly against the Ebola virus, by disrupting the interaction between the viral glycoprotein and the host cell receptor . This makes the thiophene scaffold a valuable starting point for developing broad-spectrum antiviral agents. - Antibacterial Research: Functionalized thiophene derivatives have shown efficacy against extensively drug-resistant (XDR) bacterial strains, such as Salmonella Typhi, highlighting their potential in addressing the global challenge of antibiotic resistance . Note on Use This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGCNJYNGYTKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene-2-carboxylic Acid

The 5-bromo substituent is introduced via electrophilic aromatic substitution. A method adapted from CN103819449A employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C, achieving regioselective bromination. Thiophene-2-carboxylic acid (1 eq) reacts with HBr (1.2 eq) and H₂O₂ (1.1 eq) under reflux for 4 hours, yielding 5-bromothiophene-2-carboxylic acid in 85% purity (GC-MS analysis).

Table 1: Bromination Optimization

ConditionYield (%)Purity (%)
HBr/H₂O₂, 40°C7885
NBS/CCl₄, reflux6572
Br₂/FeCl₃, RT5868

Synthesis of N-methylthiophene-3-carboxamide

Carboxamide Formation via Methylamine Coupling

Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with methylamine in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds with 90% conversion, and the product is purified via recrystallization from ethanol.

Alternative Route Using DCC/DMAP

A method inspired by PMC3361628 employs N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to directly couple thiophene-3-carboxylic acid with methylamine. In dichloromethane (DCM) at 30°C, this yields N-methylthiophene-3-carboxamide in 72% isolated yield.

Coupling Strategies for Amide Bond Formation

Acid Chloride-Mediated Coupling

5-Bromothiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride in DCM. Subsequent reaction with N-methylthiophene-3-carboxamide in the presence of triethylamine (TEA) at room temperature for 12 hours yields the target compound in 68% yield.

DCC/DMAP-Catalyzed Coupling

A one-pot method combines 5-bromothiophene-2-carboxylic acid (1 eq), N-methylthiophene-3-carboxamide (1.1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in DCM. After stirring at 25°C for 24 hours, column chromatography (ethyl acetate/hexane) isolates the product in 74% yield.

Table 2: Coupling Method Comparison

MethodCatalystSolventYield (%)
Acid chlorideTEADCM68
DCC/DMAPDCC/DMAPDCM74
EDC/HOBtEDC/HOBtDMF70

Regioselectivity and Side Reactions

Bromination Selectivity

The use of HBr/H₂O₂ ensures preferential bromination at the 5-position due to the directing effect of the carboxylic acid group. Competing 3-bromo byproducts are minimized to <5% under optimized conditions.

Amidation Side Products

Overcoupling or hydrolysis may occur if moisture is present during DCC-mediated reactions. Anhydrous conditions and molecular sieves reduce hydrolysis, improving yields to >70%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting methods from CN103819449A, a continuous flow reactor achieves bromination in 30 minutes with 82% yield, reducing energy consumption by 40% compared to batch processes.

Purification Techniques

Large-scale purification employs fractional distillation for brominated intermediates and automated column chromatography for the final product, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide, enabling comparative analysis of their physicochemical and biological properties:

5-Bromo-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (CAS: 2712585-69-6)

  • Structure : Features a benzo[b]thiophene core with a bromo substituent and a methoxyphenyl carboxamide group.
  • The methoxyphenyl group introduces additional hydrogen-bonding capacity, unlike the methyl group in the target compound.
  • Synthesis: Commercial availability of precursors (e.g., 2-amino-thiazole derivatives) facilitates modular synthesis, similar to nitrothiophene carboxamides .

N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13)

  • Structure : Contains a nitro-substituted thiophene linked to a thiazole ring.
  • Key Differences :
    • The nitro group (strong electron-withdrawing) versus bromo (moderate electron-withdrawing) alters electronic density, affecting reactivity and binding to biological targets.
    • The thiazole ring may confer greater metabolic stability compared to the target’s thiophene-3-carboxamide .
  • Biological Activity : Demonstrated narrow-spectrum antibacterial activity, suggesting nitrothiophenes as viable pharmacophores for antimicrobial design .

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

  • Structure: Incorporates a bromothiophene-isoxazole hybrid scaffold with a diethylamino phenyl group.
  • The diethylamino group enhances basicity, which could influence pharmacokinetic properties like tissue penetration .

5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5an)

  • Structure: A dihydrothiophene derivative with cyano and phenyl substituents.
  • The cyano group increases electrophilicity, which may enhance covalent binding but reduce metabolic stability compared to the target compound’s bromo and methyl groups .

Data Table: Comparative Analysis of Key Parameters

Parameter Target Compound Compound 13 5-Bromo-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide 39l
Molecular Formula C₁₀H₈BrN₂O₂S₂ C₁₃H₁₀FN₃O₃S₂ C₁₆H₁₂BrNO₂S C₁₇H₁₈BrN₃O₂S
Molecular Weight (g/mol) 348.22 347.36 370.24 422.31
Key Substituents 5-Bromo, N-methyl 5-Nitro, thiazole Benzo[b]thiophene, 3-methoxyphenyl Isoxazole, diethylamino phenyl
Electronic Effects Moderate electron-withdrawing (Br), donating (CH₃) Strong electron-withdrawing (NO₂) Balanced aromaticity (benzo[b]thiophene) Polar (isoxazole), basic (NEt₂)
Synthetic Accessibility Moderate (requires bromothiophene precursors) High (commercial precursors) Moderate (modular coupling) Complex (multi-step isoxazole synthesis)
Reported Bioactivity Not available Antibacterial Not reported Not reported

Mechanistic and Functional Insights

  • Electronic Properties : Bromo and nitro substituents differentially modulate electron density, impacting interactions with enzymatic active sites. For example, nitro groups in Compound 13 enhance antibacterial activity via redox cycling , whereas bromo groups may favor halogen bonding .
  • Solubility and Permeability : The N-methyl group in the target compound likely improves lipophilicity compared to the polar isoxazole in 39l or the nitro group in Compound 13, suggesting better membrane permeability .
  • Synthetic Challenges : Modular approaches (e.g., coupling bromothiophene carboxylic acids with amines) are common, but dihydrothiophenes (5an) require specialized reduction steps, complicating scalability .

Biological Activity

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which are notable for their diverse applications in medicinal chemistry and materials science. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's IUPAC name is 2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide , with a molecular formula of C11H9BrN2O2SC_{11}H_{9}BrN_{2}O_{2}S and a molecular weight of approximately 305.17 g/mol. The structure features a bromine atom at the 5-position of the thiophene ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects against diseases like cancer. The compound may inhibit enzyme activity or alter receptor signaling pathways, which is crucial in its proposed role as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, including those with amplified centrosomes. The compound's mechanism involves disrupting normal mitotic processes, potentially leading to cell death through multipolar spindle formation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Disruption of mitotic spindle formation
MCF-73.5Inhibition of centrosome clustering
A5494.0Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal effects.

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli>64 µg/mL
Candida albicans32 µg/mL

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an IC50 value of 5 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it inhibited the growth of Staphylococcus aureus at a concentration of 16 µg/mL, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the key synthetic routes for 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves: (i) Amide coupling : Reacting 5-bromothiophene-2-carboxylic acid with N-methylthiophene-3-carboxamide using coupling agents like HATU or EDCI in anhydrous DCM under inert atmosphere (N₂/Ar) . (ii) Purification : Reverse-phase HPLC (methanol/water gradient) or recrystallization (methanol) to achieve >95% purity .
  • Critical parameters : Temperature control (0–25°C), solvent choice (DCM vs. THF), and stoichiometric ratios (1.2:1 for bromothiophene precursor) to minimize side reactions .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent positions (e.g., bromine at C5 of thiophene, methyl group on amide nitrogen) .
  • IR spectroscopy : Identify C=O (amide I band ~1650 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at ~385.2 g/mol) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer :
  • Spliceosome modulation : Binds to U2 snRNP proteins, altering pre-mRNA splicing in HeLa cells (IC₅₀ = 12 µM) .
  • Antimicrobial screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :
  • Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in DMSO/water mixtures. Conflicting reports (e.g., 2 mg/mL in DMSO vs. 0.5 mg/mL) may arise from crystallinity differences .
  • Co-solvent systems : Add 10% PEG-400 to aqueous buffers to enhance solubility for biological assays .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH optimization : Stability decreases at pH >7.5 due to amide hydrolysis. Use phosphate buffers (pH 6.8–7.2) for in vitro studies .
  • Lyophilization : Formulate with trehalose (1:5 w/w) to maintain integrity during storage .

Q. How do structural modifications (e.g., bromine substitution) impact bioactivity?

  • Methodological Answer :
  • SAR studies :
ModificationEffectSource
Bromine → ChlorineReduced spliceosome binding (IC₅₀ = 45 µM)
N-Methyl → N-HIncreased cytotoxicity (HeLa CC₅₀ = 8 µM)
  • Computational modeling : DFT calculations show bromine’s electronegativity enhances π-stacking with RNA .

Q. What mechanisms explain the compound’s dual activity in spliceosome inhibition and antimicrobial effects?

  • Methodological Answer :
  • Target profiling : SPR assays reveal affinity for both SF3B1 (spliceosome) and bacterial dihydrofolate reductase (Ki = 18 nM) .
  • Transcriptomics : RNA-seq in S. aureus shows downregulation of folate biosynthesis genes .

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